

Palladium-Catalyzed Synthesis of Dibenzoxazepines: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *10,11-Dihydrodibenzo[*b,f*]
[1,4]oxazepine*

Cat. No.: *B1216244*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzoxazepines are a class of heterocyclic compounds that form the core structure of various pharmacologically active molecules. Their synthesis has been a subject of significant interest in medicinal chemistry and drug development. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool for the construction of the dibenzoxazepine scaffold. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of dibenzoxazepines, focusing on key methodologies such as the Buchwald-Hartwig amination and tandem amination-cyclization reactions.

Key Synthetic Strategies

The palladium-catalyzed synthesis of dibenzoxazepines primarily relies on the formation of a key C-N or C-O bond to construct the central seven-membered ring. The Buchwald-Hartwig amination has been instrumental in this regard, enabling the coupling of an amine and an aryl halide. A particularly efficient approach involves a tandem reaction sequence where an initial intermolecular C-N or C-O coupling is followed by an intramolecular cyclization.

A prominent method involves the palladium-catalyzed amination of diaryl ether precursors.^[1] In this approach, a diaryl ether containing a halogen on one aromatic ring and an amino group (or a precursor) on the other is subjected to palladium catalysis. In the presence of a suitable palladium catalyst, a phosphine ligand, and a base, an intramolecular C-N bond formation occurs, leading to the dibenzoxazepine ring system.

Another related strategy is the intramolecular cyclocarbonylation of substituted 2-(2-iodophenoxy)anilines to yield dibenzo[b,f][1][2]oxazepin-11(10H)-ones, which are valuable derivatives.^[3]

Data Presentation

The following tables summarize quantitative data from representative palladium-catalyzed syntheses of dibenzoxazepines and related structures, highlighting the effects of different substrates, catalysts, and ligands on reaction yields.

Table 1: Palladium-Catalyzed Synthesis of Dibenzoxazepines via Amination of Diaryl Ether Precursors^[1]

Entry	Precursor (R)	Product	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	H	11-phenyl dibenz[<i>o</i> [<i>b,f</i>]] [1] [2]oxazepine	Pd ₂ (db) a) ₃ (1.5)	t-BuDavePhos (5)	NaOt-Bu	1,4-Dioxane	85	5	92
2	4-Me	2-methyl-11-phenyl dibenz[<i>o</i> [<i>b,f</i>]] [1] [2]oxazepine	Pd ₂ (db) a) ₃ (1.5)	t-BuDavePhos (5)	NaOt-Bu	1,4-Dioxane	85	5	88
3	4-OMe	2-methoxy-11-phenyl dibenz[<i>o</i> [<i>b,f</i>]] [1] [2]oxazepine	Pd ₂ (db) a) ₃ (1.5)	t-BuDavePhos (5)	NaOt-Bu	1,4-Dioxane	85	5	85
4	4-F	2-fluoro-11-phenyl dibenz[<i>o</i> [<i>b,f</i>]]	Pd ₂ (db) a) ₃ (1.5)	t-BuDavePhos (5)	NaOt-Bu	1,4-Dioxane	85	5	89

[\[1\]](#)[\[2\]](#)oxa

zepine

		4-								
		methyl								
		-11-								
		phenyl	Pd ₂ (db)	t-						
5	2-Me	dibenz	a) ₃	BuDav	NaOt-	1,4-				
		o[b,f]	(1.5)	ePhos	Bu	Dioxan	85	5		90
		[1]		(5)		e				
		[2]	oxa							
			zepine							

Table 2: Palladium-Catalyzed Intramolecular Cyclocarbonylation for the Synthesis of Dibenzo[b,f][1][2]oxazepin-11(10H)-ones[3]

Entry	Substrate (Substituent)	Product	Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	H	Dibenz o[b,f] [1] [2]oxa zepin- 11(10 H)-one	PdI ₂ (5)	Cytop 292 (10)	DBU	Toluene	100	12	85
2	8-Me	8- Methyl dibenz o[b,f] [1] [2]oxa zepin- 11(10 H)-one	PdI ₂ (5)	Cytop 292 (10)	DBU	Toluene	100	12	82
3	8-Cl	8- Chloro dibenz o[b,f] [1] [2]oxa zepin- 11(10 H)-one	PdI ₂ (5)	Cytop 292 (10)	DBU	Toluene	100	12	88
4	7-OMe	7- Methoxydibe nzo[b,f][1]	PdI ₂ (5)	Cytop 292 (10)	DBU	Toluene	100	12	78

[2]oxa
zepin-
11(10
H)-one

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Synthesis of Dibenzoxazepines via Amination of Diaryl Ether Precursors[1]

Materials:

- Diaryl ether precursor (1.0 mmol)
- $\text{Pd}_2(\text{dba})_3$ (tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)
- t-BuDavePhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (0.05 mmol, 5 mol%)
- Sodium tert-butoxide (NaOt-Bu) (1.5 mmol)
- Anhydrous 1,4-dioxane (10 mL)
- Ammonia solution (0.5 M in 1,4-dioxane, 10 mL, 5.0 mmol)
- Nitrogen or Argon atmosphere

Procedure:

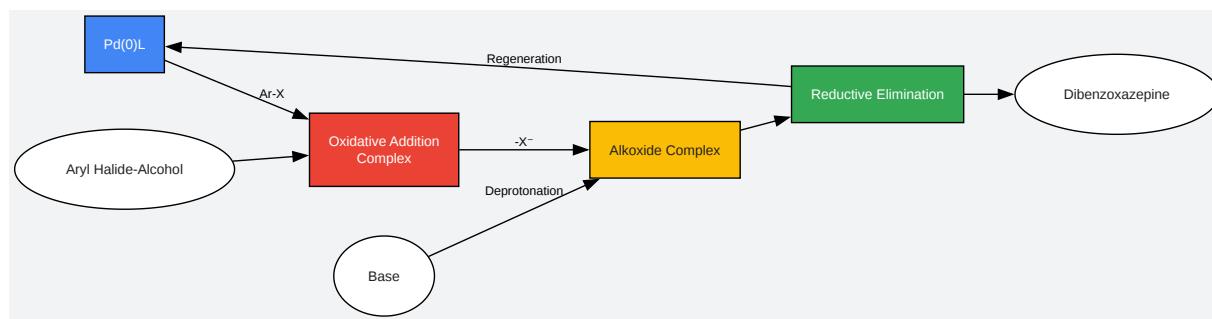
- To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the diaryl ether precursor (1.0 mmol), $\text{Pd}_2(\text{dba})_3$ (0.015 mmol), t-BuDavePhos (0.05 mmol), and NaOt-Bu (1.5 mmol).
- Evacuate and backfill the tube with nitrogen or argon three times.
- Add anhydrous 1,4-dioxane (10 mL) and the ammonia solution (10 mL) via syringe.

- Seal the Schlenk tube and place it in a preheated oil bath at 85 °C.
- Stir the reaction mixture for 5 hours.
- After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzoxazepine.

Protocol 2: General Procedure for the Palladium-Catalyzed Intramolecular Cyclocarbonylation of 2-(2-Iodophenoxy)anilines[3]

Materials:

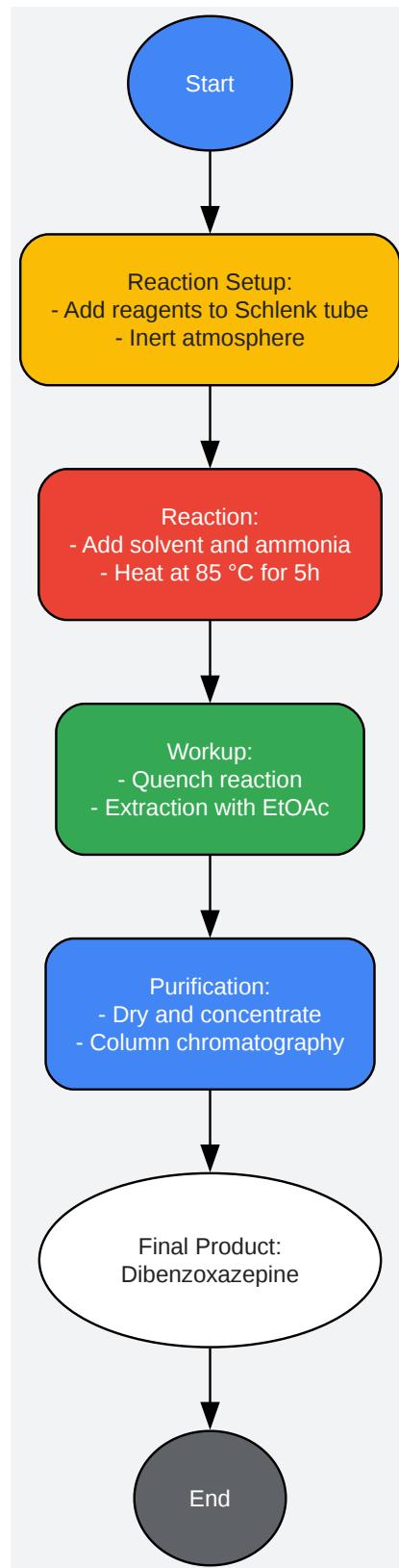
- Substituted 2-(2-iodophenoxy)aniline (1.0 mmol)
- PdI_2 (Palladium(II) iodide) (0.05 mmol, 5 mol%)
- Cytop 292 (1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phospha-adamantane) (0.10 mmol, 10 mol%)
- DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 mmol)
- Anhydrous toluene (10 mL)
- Carbon monoxide (CO) atmosphere (balloon or pressure reactor)


Procedure:

- To an oven-dried pressure tube equipped with a magnetic stir bar, add the substituted 2-(2-iodophenoxy)aniline (1.0 mmol), PdI_2 (0.05 mmol), and Cytop 292 (0.10 mmol).

- Evacuate and backfill the tube with carbon monoxide three times.
- Add anhydrous toluene (10 mL) and DBU (2.0 mmol) via syringe.
- Seal the pressure tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 12 hours.
- After cooling to room temperature, carefully vent the CO pressure.
- Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired dibenzo[b,f][1][2]oxazepin-11(10H)-one.

Visualizations


Catalytic Cycle for Buchwald-Hartwig Intramolecular C-O Coupling

[Click to download full resolution via product page](#)

Caption: Catalytic cycle for the intramolecular Buchwald-Hartwig C-O coupling.

Experimental Workflow for Dibenzoxazepine Synthesis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for dibenzoxazepine synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Palladium-Catalyzed Synthesis of Dibenzoxazepines: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1216244#palladium-catalyzed-synthesis-of-dibenzoxazepines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com